Triarathene
Overview
Description
Triarathene is a synthetic compound belonging to the class of thiophenes. It is characterized by the presence of phenyl, phenyl, and p-chlorophenyl groups attached to the thiophene ring. This compound was primarily used as an acaricide and insecticide to control eriophyoid mites. it is now considered obsolete and is not approved for use within the European Union .
Preparation Methods
The synthesis of Triarathene involves the substitution of hydrogen atoms in the thiophene ring with phenyl, phenyl, and p-chlorophenyl groups. The specific synthetic routes and reaction conditions for its preparation are not widely documented. it is known that the compound is synthesized through a series of organic reactions involving aromatic hydrocarbons .
Chemical Reactions Analysis
Triarathene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The phenyl and p-chlorophenyl groups in this compound can undergo substitution reactions with other chemical groups.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Triarathene has been used in various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of thiophenes and their derivatives.
Biology: Investigating its effects on eriophyoid mites and other pests.
Medicine: Exploring its potential as an insecticide and acaricide.
Industry: Its use in controlling pests in agricultural settings, particularly in citrus fruit production
Mechanism of Action
The mechanism of action of Triarathene involves its contact action on pests. It disrupts the normal physiological processes of eriophyoid mites and other insects, leading to their death.
Comparison with Similar Compounds
Triarathene is unique due to its specific substitution pattern on the thiophene ring. Similar compounds include other thiophenes with different substituents, such as:
- 2,3-diphenylthiophene
- 5-phenyl-2,3-diphenylthiophene
- 4-chlorophenylthiophene
These compounds share similar chemical structures but differ in their specific substituents and reactivity. This compound’s uniqueness lies in its combination of phenyl, phenyl, and p-chlorophenyl groups, which contribute to its specific chemical and biological properties .
Biological Activity
Triarathene, a compound belonging to the class of triazine derivatives, has garnered significant attention due to its diverse biological activities, particularly in cancer treatment. This article synthesizes findings from various studies, detailing the biological effects, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
This compound is characterized by its unique triazine core, which is instrumental in its biological activity. The structure allows for interactions with various biological targets, including enzymes and receptors involved in cancer progression.
1. Anti-Cancer Activity
This compound exhibits potent anti-cancer properties through multiple mechanisms:
- Inhibition of Key Signaling Pathways : It acts as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are crucial for cell growth and survival. In vitro studies have shown that this compound significantly suppresses the phosphorylation of AKT, a downstream effector in the PI3K pathway, indicating its role in inhibiting tumor cell proliferation .
- Cytotoxic Effects : The compound has demonstrated cytotoxic effects across various cancer cell lines. For instance, it exhibited IC50 values of 0.20 µM against A549 (lung cancer), 1.25 µM against MCF-7 (breast cancer), and 1.03 µM against HeLa (cervical cancer) cells . These values indicate strong anti-cancer efficacy compared to standard chemotherapeutics.
2. Inhibition of Dihydrofolate Reductase (DHFR)
This compound derivatives have also been identified as inhibitors of dihydrofolate reductase, an enzyme critical for DNA synthesis and cell proliferation. The most active derivative showed an IC50 value of 0.002 µM, comparable to methotrexate, a well-known chemotherapeutic agent .
Case Study 1: Breast Cancer Treatment
A study focusing on the effects of this compound on breast cancer cell lines revealed that derivatives exhibited significant growth inhibition. The most potent derivative showed IC50 values of 15.83 µM for MDA-MB321 and 16.32 µM for MCF-7 cells . Western blot analyses confirmed the downregulation of proteins associated with cell survival pathways.
Case Study 2: Multi-Cancer Efficacy
Research has shown that this compound derivatives are effective against various types of cancers beyond breast cancer. For example, they displayed IC50 values ranging from 1.91 to 2.72 µM across leukemia, non-small cell lung cancer, and melanoma cell lines . This broad spectrum suggests potential utility in combination therapies targeting multiple tumor types.
Data Summary Table
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
A549 (Lung Cancer) | 0.20 | PI3K/mTOR inhibition |
MCF-7 (Breast Cancer) | 1.25 | PI3K/mTOR inhibition |
HeLa (Cervical Cancer) | 1.03 | PI3K/mTOR inhibition |
MDA-MB321 | 15.83 | Growth inhibition |
HepG2 (Liver Cancer) | 12.21 | Cytotoxic effects |
Properties
IUPAC Name |
5-(4-chlorophenyl)-2,3-diphenylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClS/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)22(24-21)18-9-5-2-6-10-18/h1-15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXZLCFGVKMEEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034970 | |
Record name | Thiophene, 5-(4-chlorophenyl)-2,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65691-00-1 | |
Record name | Triarathene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65691-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triarathene [ANSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065691001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiophene, 5-(4-chlorophenyl)-2,3-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIARATHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JEJ4RMZ7QT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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